molecular formula C18H41NO7S B092315 Triethanolamine lauryl sulfate CAS No. 139-96-8

Triethanolamine lauryl sulfate

Cat. No. B092315
CAS RN: 139-96-8
M. Wt: 415.6 g/mol
InChI Key: JZKFHQMONDVVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolamine lauryl sulfate, also known as Tea-Lauryl Sulfate, is an anionic surfactant commonly used in cosmetics and personal care products . It acts as a cleansing and foaming agent in different formulations . It is produced from the sulfation of fatty alcohol via continuous SO3 process .


Synthesis Analysis

Tea-Lauryl Sulfate is synthesized by the reaction between lauryl alcohol and triethanolamine, forming an intermediate compound. This compound is then sulfated by treating it with sulfuric acid, resulting in the final Tea-Lauryl Sulfate product . Triethanolamine (TEA) is produced from the reaction of ethylene oxide with aqueous ammonia .


Molecular Structure Analysis

The empirical formula of this compound is C18H41NO7S, and its molecular weight is 415.59 . The SMILES string representation is OCCN(CCO)CCO.CCCCCCCCCCCCOS(O)(=O)=O .


Chemical Reactions Analysis

Triethanolamine (TEA) can be reacted with lauryl sulfate to form the foaming base surfactant used in hair shampoos . Fatty acids neutralized with TEA are excellent emulsifiers for oil-in-water emulsions such as gel-type industrial hand cleaners, aerosol shave creams, and hand and body lotions .


Physical And Chemical Properties Analysis

This compound is a liquid with a special odor . It is colorless to light yellow in color . The pH of a 10% aqueous solution at 20°C is 6.5-7.5 . Its density at 25°C is 1.035±0.015 (gr/cm3) .

Scientific Research Applications

  • Toxicity and Irritation Potential : Triethanolamine lauryl sulfate, as a component in various products, has been studied for its cytotoxic effects. It shows a similar cytotoxic effect in fibroblast cells to sodium lauryl sulfate, although the latter has higher inhibition of cell growth in corneal cells (Santa Maria et al., 1996). Moreover, as a surfactant, it's moderately to slightly toxic orally in rats and is a significant skin and eye irritant, although shampoos containing 10.5% this compound showed low potential for human skin sensitization (Liebert, 1982).

  • In Veterinary Medicine : In studies involving bull spermatozoa, this compound was used in egg yolk-Tris extenders, showing that the addition of the detergent improved post-thaw motility of spermatozoa (Arriola & Foote, 1987).

  • Lubricating Properties : The tribological properties of aqueous solutions of alkyl sulfates, including this compound, have been studied for potential as ecological lubricating substances. These compounds significantly improve the tribological properties of water, such as decreasing the coefficient of friction and wear scar diameter (Sułek et al., 2010).

  • Veterinary Medicine and Pharmacology : Its inclusion in veterinary intrauterine suppositories has been studied, showing that it improves the clinical effect due to its foaming action, thus distributing active substances evenly in the uterine cavity (Klyosova et al., 2020).

  • Separation Processes : this compound has been used in studies involving the separation of benzene-n-heptane mixtures by liquid membranes. It showed efficacy in emulsification, enhancing the separation factor (Kim & Jeong, 1999).

  • Interaction with Other Chemicals : Studies have investigated its interaction with other substances, such as in the context of skin irritation and inflammation. For instance, triclosan, when combined with sodium lauryl sulfate, showed reduced pain and symptoms in inflamed oral mucosa and skin (Kjaerheim et al., 1995).

  • Dermatological Applications : Its effects on skin permeability and irritation have been extensively studied. For example, it has been found to influence the in vitro percutaneous penetration of various substances, affecting their delivery through the skin (Frankild et al., 1995).

  • Contraceptive Applications : A gel formulation containing sodium lauryl sulfate has been investigated for its contraceptive properties, showing potential as a topical vaginal spermicidal formulation (Haineault et al., 2003).

  • Impact on Drug Release : Research has also looked into how sodium lauryl sulfate affects the release of drugs from certain formulations, indicating its potential role in modifying drug delivery systems (Taha et al., 2008).

  • Skin Irritation and Sensitivity Studies : Various studies have focused on the irritancy potential of this compound and its impact on skin sensitivity, helping to establish its role in irritant contact dermatitis and the factors influencing such reactions (Lee & Maibach, 1995).

Mechanism of Action

Target of Action

Triethanolamine lauryl sulfate (TEALS) primarily targets fatty acids and oils . As a surfactant, it is used to reduce surface tension in various products, making it an effective solubilizing agent .

Mode of Action

As an amine, TEALS can accept a hydrogen to form hydroxide and a conjugate acid, thereby raising the pH of the solution . As a surfactant, it lowers the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Biochemical Pathways

TEALS affects the biochemical pathways related to the solubilization of oils and other ingredients. It neutralizes the electrical charge of the molecule, improving the water solubility and hydrophilic character of the compound . The amine and alcoholic properties of TEALS offer hydrogen bonding between the water molecule and the TEALS’s nitrogen and oxygen atoms, enhancing the solvent’s stability .

Pharmacokinetics

As a surfactant, it is known to be absorbed through the skin, where it can interact with the local environment . The extent of percutaneous absorption of topical surfactants is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .

Result of Action

The primary result of TEALS’s action is the creation of a more stable, homogenous solution or emulsion. It helps to prevent the separation of ingredients in a product, contributing to the product’s overall effectiveness . In personal care products, for example, TEALS can help to form the foaming base surfactant used in hair shampoos .

Action Environment

The action of TEALS can be influenced by environmental factors. For instance, the pH of the solution can affect the compound’s ability to neutralize fatty acids and solubilize oils . Additionally, the temperature can impact the stability of the solvent . It’s also worth noting that TEALS can be corrosive under certain conditions .

Safety and Hazards

Triethanolamine lauryl sulfate can cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Triethanolamine lauryl sulfate is a highly demanded product in medium- and low-tonnage chemistry used in many fields of production . It is used primarily in making surfactants, such as for emulsifier . It is a common ingredient in formulations used for both industrial and consumer products .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate
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InChI

InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2
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InChI Key

JZKFHQMONDVVNF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO
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Molecular Formula

C12H26O4S.C6H15NO3, C18H41NO7S
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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DSSTOX Substance ID

DTXSID4027076
Record name Dodecyl sulfate triethanolamine salt
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Molecular Weight

415.6 g/mol
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Physical Description

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline]
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name TRIETHANOLAMINE LAURYL SULFATE
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Color/Form

LIQUID OR PASTE

CAS RN

139-96-8
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Triethanolamine lauryl sulfate
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Record name Dodecyl sulfate triethanolamine salt
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Record name Tris(2-hydroxyethyl)ammonium dodecylsulfate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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